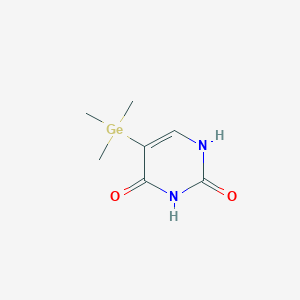
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is a unique organogermanium compound It is a derivative of pyrimidinedione, where a trimethylgermyl group is attached to the 5-position of the pyrimidinedione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- typically involves the reaction of pyrimidinedione with trimethylgermanium chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
Starting Materials: Pyrimidinedione and trimethylgermanium chloride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), base (e.g., sodium hydride), and inert atmosphere (e.g., nitrogen or argon).
Procedure: Pyrimidinedione is dissolved in the anhydrous solvent, and the base is added to deprotonate the pyrimidinedione. Trimethylgermanium chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- can undergo various chemical reactions, including:
Oxidation: The trimethylgermyl group can be oxidized to form germanium dioxide derivatives.
Reduction: The pyrimidinedione ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinedione derivatives depending on the nucleophile used.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trimethylgermyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Additionally, the pyrimidinedione ring can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition of specific enzymes or receptors.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylstannyl)-: Similar structure but with a trimethylstannyl group instead of a trimethylgermyl group.
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylplumbyl)-: Similar structure but with a trimethylplumbyl group instead of a trimethylgermyl group.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- lies in the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. The germanium atom can form stronger bonds with oxygen and carbon, leading to increased stability and potential for unique reactivity.
属性
CAS 编号 |
103227-25-4 |
|---|---|
分子式 |
C7H12GeN2O2 |
分子量 |
228.81 g/mol |
IUPAC 名称 |
5-trimethylgermyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H12GeN2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
InChI 键 |
WZHIAWIMVOPDIO-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)C1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


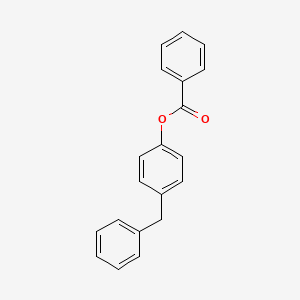
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15077527.png)
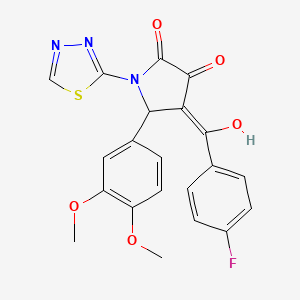
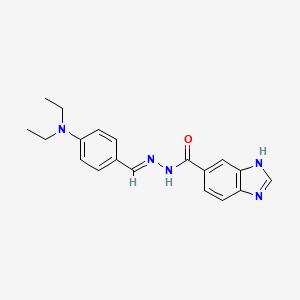
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)
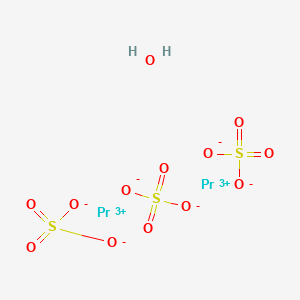
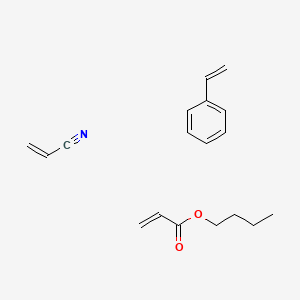

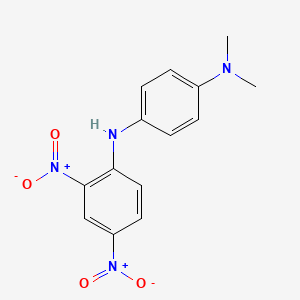
![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)
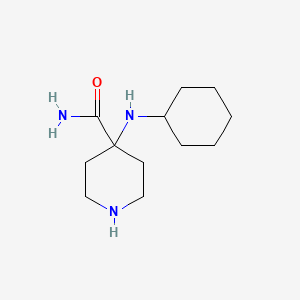
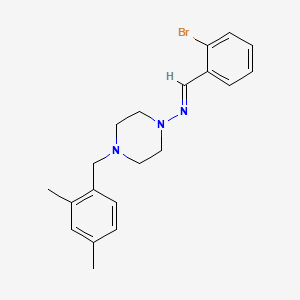
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
